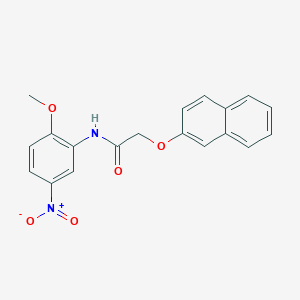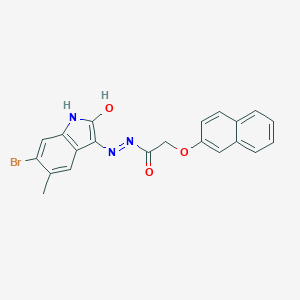![molecular formula C17H22N6O3S2 B465605 4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide](/img/structure/B465605.png)
4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazinylidene group, a sulfonyl group, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the azepan-1-ylsulfonyl phenyl hydrazine derivative, followed by its reaction with a suitable pyrazole derivative under controlled conditions. Common reagents used in these reactions include hydrazine, sulfonyl chlorides, and various pyrazole derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (4E)-4-[[4-(morpholin-4-ylsulfonyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide
- (4E)-4-[[4-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide
Uniqueness
Compared to similar compounds, 4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide features an azepane ring, which may confer unique chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C17H22N6O3S2 |
|---|---|
Peso molecular |
422.5g/mol |
Nombre IUPAC |
4-[[4-(azepan-1-ylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H22N6O3S2/c1-12-15(16(24)23(21-12)17(18)27)20-19-13-6-8-14(9-7-13)28(25,26)22-10-4-2-3-5-11-22/h6-9,21H,2-5,10-11H2,1H3,(H2,18,27) |
Clave InChI |
ATZWHNZFEADWAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
SMILES canónico |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethyl-2-[(phenylcarbamoyl)amino]thiophene-3-carboxamide](/img/structure/B465563.png)
![N,N-diethyl-4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazino]benzenesulfonamide](/img/structure/B465600.png)
![4-[(3,4-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465601.png)
![5-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B465602.png)
![3-methyl-5-oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465608.png)
![N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B465609.png)


![2-({[2-(1-Cyclohexen-1-yl)ethyl]imino}methyl)-4-nitrophenol](/img/structure/B465645.png)
![4-Bromo-2-({[2-(1-cyclohexen-1-yl)ethyl]imino}methyl)phenol](/img/structure/B465646.png)

![2,4-Dichloro-6-({[2-(1-cyclohexen-1-yl)ethyl]imino}methyl)phenol](/img/structure/B465648.png)
![2,4-Dichloro-6-[({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B465653.png)
![5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465687.png)
